6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
CAS No.: 775314-78-8
Cat. No.: VC6379694
Molecular Formula: C13H18N4O3S
Molecular Weight: 310.37
* For research use only. Not for human or veterinary use.
![6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol - 775314-78-8](/images/structure/VC6379694.png)
Specification
CAS No. | 775314-78-8 |
---|---|
Molecular Formula | C13H18N4O3S |
Molecular Weight | 310.37 |
IUPAC Name | 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-hydroxybenzotriazole |
Standard InChI | InChI=1S/C13H18N4O3S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-12-13(6-11)17(18)15-14-12/h3-4,6,9-10,18H,5,7-8H2,1-2H3 |
Standard InChI Key | GOEBFSMTHRKBBL-UHFFFAOYSA-N |
SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C |
Introduction
Structural Characteristics and Identification
Molecular Architecture
The compound features a benzotriazole core—a fused bicyclic system comprising a benzene ring and a triazole moiety—substituted at the 6-position with a sulfonyl group connected to a 3,5-dimethylpiperidine ring. Key structural attributes include:
The sulfonyl group (-SO₂-) enhances polarity and potential hydrogen-bonding capacity, while the dimethylpiperidine substituent introduces steric bulk and basicity due to the tertiary amine.
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Number | 775314-78-8 |
Molecular Formula | C₁₃H₁₈N₄O₃S |
Molecular Weight | 310.37 g/mol |
Purity | ≥95% |
Key Functional Groups | Benzotriazole, sulfonyl, piperidine |
Synthetic Routes and Optimization
Challenges in Synthesis
-
Steric Hindrance: The 3,5-dimethylpiperidine group may impede reaction kinetics during sulfonylation.
-
Purification: High polarity necessitates advanced chromatographic techniques for isolation .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group .
-
Stability: Benzotriazole derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions .
Spectroscopic Data (Predicted)
-
IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .
-
NMR: Distinct signals for piperidine protons (δ 1.0–3.0 ppm) and aromatic benzotriazole protons (δ 7.0–8.5 ppm) .
Comparison with Structural Analogues
Key Analogues and Their Properties
-
1-Hydroxybenzotriazole (HOBt): Lacks the sulfonyl-piperidine group; widely used as a peptide coupling additive .
-
5-Sulfonyl Isatin Derivatives: Share sulfonyl motifs and exhibit SARS-CoV inhibition (e.g., 93.96% inhibition at 1 mM) .
Unique Advantages of 6-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume